

Application Notes and Protocols for Studying TAF1 Protein-Protein Interactions using CeMMEC13

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Compound of Interest

Compound Name: CeMMEC13

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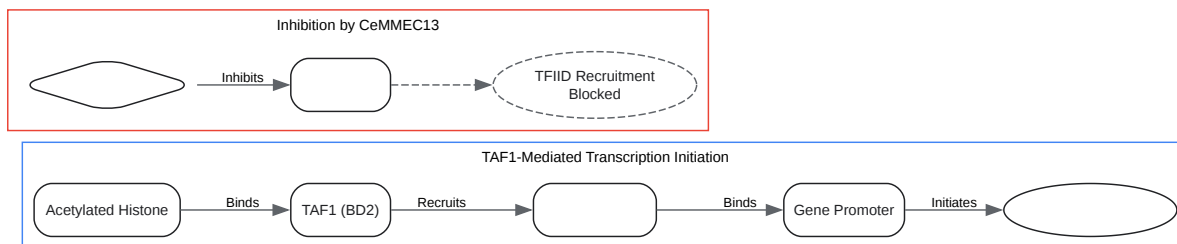
Introduction

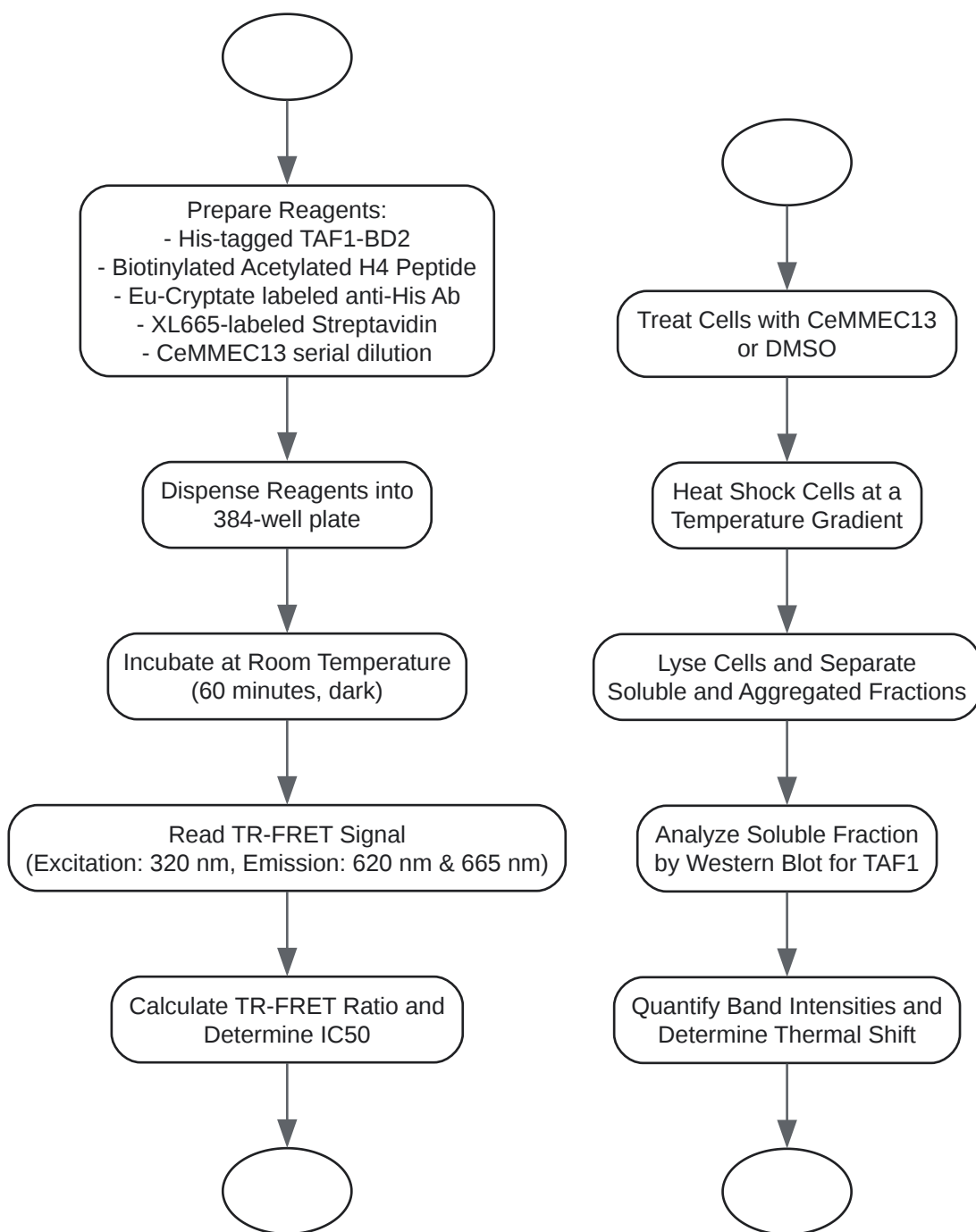
TATA-box binding protein (TBP)-associated factor 1 (TAF1) is a cornerstone of eukaryotic gene transcription. As the largest subunit of the general transcription factor TFIID, TAF1 plays a critical role in the assembly of the pre-initiation complex (PIC) at gene promoters.[1][2] TAF1 is a multi-domain protein that functions as a scaffold for other TAFs and possesses several enzymatic activities, including kinase and histone acetyltransferase (HAT) activity.[3][4] Notably, TAF1 contains two tandem bromodomains, BD1 and BD2, which are crucial for recognizing and binding to acetylated lysine residues on histones and other proteins.[1][5] This interaction is vital for tethering the TFIID complex to chromatin and initiating transcription.[5][6]

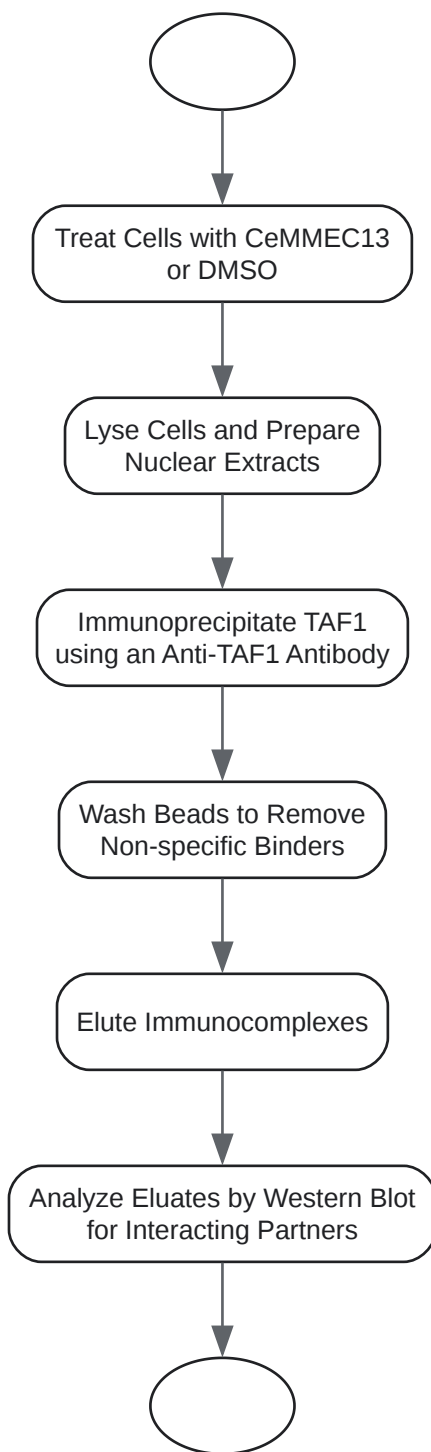
The second bromodomain of TAF1 (TAF1-BD2) has emerged as a compelling therapeutic target in various diseases, including cancer. Small molecule inhibitors that selectively target TAF1-BD2 can disrupt its interaction with acetylated proteins, thereby modulating gene expression. **CeMMEC13** is a potent and selective isoquinolinone-based inhibitor of TAF1-BD2 with a reported IC₅₀ of 2.1 μ M. This document provides detailed application notes and protocols for utilizing **CeMMEC13** to investigate TAF1 protein-protein interactions in both biochemical and cellular contexts.

Mechanism of Action

TAF1's bromodomains act as "readers" of the epigenetic code by binding to acetylated lysines on histone tails. This binding helps to recruit and stabilize the TFIID complex at active gene promoters, a critical step for the initiation of transcription by RNA Polymerase II. **CeMMEC13**, by selectively binding to the acetyl-lysine binding pocket of TAF1-BD2, competitively inhibits its interaction with acetylated histones and other acetylated proteins. This disruption can lead to the dissociation of TFIID from certain promoters, thereby altering the expression of TAF1-dependent genes.







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